molecular formula C21H26N2O4S B296475 N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

货号 B296475
分子量: 402.5 g/mol
InChI 键: BSEDHFAJENKHDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide, also known as SCH-58261, is a potent and selective antagonist for the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer.

作用机制

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide is a selective antagonist for the adenosine A2A receptor, which is highly expressed in the brain, immune cells, and cancer cells. The adenosine A2A receptor is involved in various physiological processes such as neurotransmission, inflammation, and cell proliferation. N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide binds to the adenosine A2A receptor and blocks its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In the brain, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to increase the release of dopamine, a neurotransmitter involved in motor function and reward. In immune cells, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. In cancer cells, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to induce apoptosis, a process of programmed cell death.

实验室实验的优点和局限性

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a highly selective antagonist for the adenosine A2A receptor, which reduces the potential for off-target effects. It is also relatively stable and can be easily synthesized. However, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has several limitations. It has low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

未来方向

There are several future directions for N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide research. One direction is to develop more potent and selective antagonists for the adenosine A2A receptor. Another direction is to study the potential therapeutic applications of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, more studies are needed to understand the long-term effects of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide on the brain, immune system, and cancer cells.
Conclusion:
In conclusion, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide is a potent and selective antagonist for the adenosine A2A receptor with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide in improving human health.

合成方法

The synthesis of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide involves multiple steps, starting from the reaction of 4-ethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base. The resulting intermediate is then reacted with cyclohexylamine to obtain the final product. The overall yield of the synthesis is approximately 20%.

科学研究应用

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to improve motor function and reduce the severity of dyskinesia, a common side effect of levodopa therapy. In Huntington's disease, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. In cancer, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth and proliferation of cancer cells.

属性

分子式

C21H26N2O4S

分子量

402.5 g/mol

IUPAC 名称

N-cyclohexyl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H26N2O4S/c1-2-27-17-12-14-18(15-13-17)28(25,26)23-20-11-7-6-10-19(20)21(24)22-16-8-4-3-5-9-16/h6-7,10-16,23H,2-5,8-9H2,1H3,(H,22,24)

InChI 键

BSEDHFAJENKHDJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

规范 SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。